
Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester is a chemical compound with the molecular formula C14H17ClO4 It is an ester derivative of pentanoic acid and is characterized by the presence of a chlorophenoxy group, a dimethyl group, and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenoxy derivatives.
科学研究应用
Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes. The oxo and ester groups can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-(4-chlorophenoxy)pentanoic acid: Similar structure but lacks the ester and dimethyl groups.
4-chlorophenoxyacetic acid: Contains the chlorophenoxy group but has a different backbone structure.
2,4-dichlorophenoxyacetic acid: Contains two chlorine atoms and is widely used as a herbicide.
Uniqueness
Pentanoic acid, 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxo-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ester, oxo, and dimethyl groups distinguishes it from other similar compounds and may result in different biological and chemical behaviors.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
823214-63-7 |
|---|---|
分子式 |
C15H19ClO4 |
分子量 |
298.76 g/mol |
IUPAC 名称 |
ethyl 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C15H19ClO4/c1-5-19-14(18)12(13(17)15(2,3)4)20-11-8-6-10(16)7-9-11/h6-9,12H,5H2,1-4H3 |
InChI 键 |
GTNCJPQMGLFJGX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)C(C)(C)C)OC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


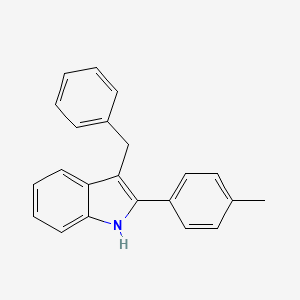
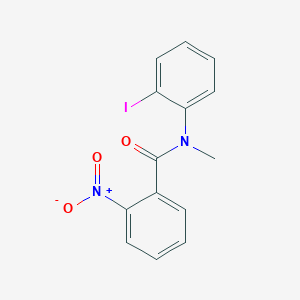

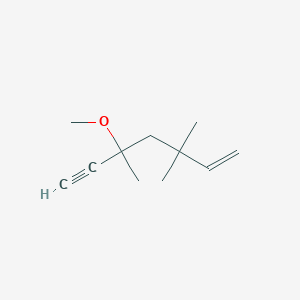
![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)
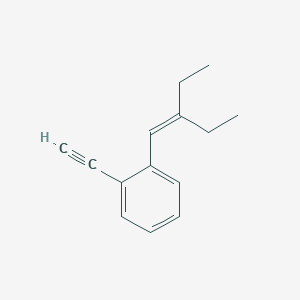
![4-Ethoxy-6-(2,4,6-trimethylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206055.png)
![(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14206056.png)
![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
![Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-](/img/structure/B14206067.png)
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide](/img/structure/B14206074.png)
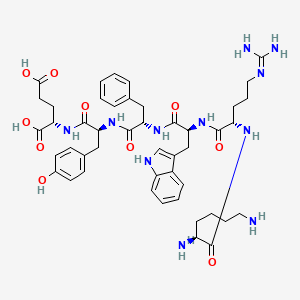
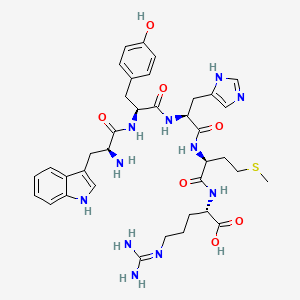
![2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B14206092.png)
